![molecular formula C10H11Cl2N B1366299 2-(2,4-Dichlorophenyl)pyrrolidine CAS No. 383127-69-3](/img/structure/B1366299.png)
2-(2,4-Dichlorophenyl)pyrrolidine
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Overview
Description
“2-(2,4-Dichlorophenyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring can be functionalized to obtain various derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C10H11Cl2N . The average mass is 216.107 Da, and the monoisotopic mass is 215.026855 Da .Scientific Research Applications
1. Crystallography and Structural Analysis
- The structural properties of compounds related to 2-(2,4-Dichlorophenyl)pyrrolidine have been studied using crystallography. For example, Diethyl 1-(3,4-dichlorophenyl)-5-oxo-3-(2-thienyl)-2,2-pyrrolidinedicarboxylate, a related compound, has a pyrrolidine ring in an envelope conformation, and the structure is stabilized by weak hydrogen bonds and van der Waals interactions (Ray et al., 1998).
2. Chemical Synthesis and Characterization
- Compounds incorporating the pyrrolidine structure have been synthesized and characterized, showing potential applications in areas such as material science and chemistry. For instance, the synthesis of [CoIII(salophen)(amine)2]ClO4, where amine includes pyrrolidine, demonstrates this application (Amirnasr et al., 2001).
3. Heterocyclic Organic Compound Research
- Pyrrolidines are significant in medicinal chemistry and industry applications, such as dyes or agrochemicals. Research on pyrrolidine synthesis, including compounds like this compound, contributes to advancements in these fields (Żmigrodzka et al., 2022).
4. Biological and Medicinal Applications
- New pyrrolo[2,3-b]pyridine scaffolds, including 4-amino-1-(2,4-dichlorophenyl) variants, are being explored for their biological activity, indicating potential pharmaceutical applications (Sroor, 2019).
5. Isotope Labeling in Chemical Studies
- 2,4-Dichlorophenyl pyrrolidinecarboxylate has been used in isotope labeling studies, such as the preparation of tritium-labeled compounds for scientific research (Hamada et al., 1975).
6. Enantioselective Synthesis
- The synthesis of compounds with a 2-substituted pyrrolidine moiety, like bis(2,4-dichlorophenyl) phosphoramidates, demonstrates the use of this compound in enantioselective synthesis, important in developing chiral pharmaceuticals (Nakayama & Thompson, 1990).
7. Exploration of New Molecular Structures
- Research into compounds with this compound derivatives contributes to the understanding of new molecular structures and their properties, as seen in the study of complex molecular arrangements (Ratajczak-Sitarz et al., 1990).
8. Drug Design and Development
- Studies on analogues of this compound, such as in the development of calcium channel blockers, contribute to drug discovery and development (Carosati et al., 2009).
Future Directions
Pyrrolidine derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . The exploration of pyrrolidine derivatives, especially during 2015–2023, has led to significant advancements . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 2-(2,4-dichlorophenyl)pyrrolidine, have been associated with a wide range of biological activities .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
2-(2,4-dichlorophenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTZJESQSBXRJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20410187 |
Source
|
Record name | 2-(2,4-dichlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20410187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
383127-69-3 |
Source
|
Record name | 2-(2,4-dichlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20410187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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